N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-[(4-chlorophenyl)(methyl)amino]-2-phenylacetamide
Description
N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-[(4-chlorophenyl)(methyl)amino]-2-phenylacetamide is a complex organic compound that features a trifluoromethyl group attached to a pyridine ring
Properties
IUPAC Name |
2-(4-chloro-N-methylanilino)-N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18Cl2F3N3O/c1-30(17-9-7-16(23)8-10-17)20(14-5-3-2-4-6-14)21(31)29-13-19-18(24)11-15(12-28-19)22(25,26)27/h2-12,20H,13H2,1H3,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSTBGFGSCUSWAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)Cl)C(C2=CC=CC=C2)C(=O)NCC3=C(C=C(C=N3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18Cl2F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-[(4-chlorophenyl)(methyl)amino]-2-phenylacetamide typically involves multiple steps, starting with the preparation of the pyridine ring substituted with chloro and trifluoromethyl groups. This can be achieved through a series of reactions, including halogenation and trifluoromethylation . The subsequent steps involve the formation of the amide bond, which can be accomplished using standard amide coupling reagents and conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and other advanced manufacturing techniques to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-[(4-chlorophenyl)(methyl)amino]-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The chloro and trifluoromethyl groups on the pyridine ring can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-[(4-chlorophenyl)(methyl)amino]-2-phenylacetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-[(4-chlorophenyl)(methyl)amino]-2-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and other functional groups on the compound contribute to its binding affinity and specificity for these targets . This interaction can modulate the activity of the target, leading to the desired biological or chemical effect .
Comparison with Similar Compounds
Similar Compounds
Fluazifop-butyl: Another trifluoromethyl-containing compound used in agrochemicals.
Pexidartinib: A pharmaceutical compound with a similar trifluoromethyl group, used in cancer treatment.
Uniqueness
N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-[(4-chlorophenyl)(methyl)amino]-2-phenylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
